3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid
Overview
Description
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a boronic acid derivative. Boronic acids are significant chemical compounds that show remarkable applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound exhibits potent properties that make it useful in medical, biological, and industrial applications.
Biochemical Analysis
Biochemical Properties
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteases and other enzymes that interact with boronic acid groups. This compound is known to form reversible covalent bonds with the active site serine residues of serine proteases, thereby inhibiting their activity. Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of specific kinases, leading to alterations in downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with the active site residues of target enzymes, leading to their inhibition. This compound can also bind to other biomolecules, such as proteins and nucleic acids, through non-covalent interactions, including hydrogen bonding and hydrophobic interactions . These binding interactions can result in changes in the conformation and activity of the target biomolecules, ultimately affecting cellular processes and functions .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider when studying its effects over time. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid and other degradation products . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, thereby altering the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported into cells by specific transporters, such as organic anion transporters, and can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is also dependent on its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, this compound can be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Additionally, this compound can be directed to the cytoplasm or other organelles, where it can exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid typically involves the reaction of 3-bromomethylphenylboronic acid with 4-methylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form corresponding boronate esters.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents such as ethanol or toluene.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Biaryl compounds.
Scientific Research Applications
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to form reversible covalent bonds with diols and other biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism of action of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including enzyme inhibition and molecular recognition. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)propanoic acid: Similar in structure but lacks the boronic acid group.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-: Contains a piperazine moiety but differs in the overall structure and functional groups.
Uniqueness
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is unique due to the presence of both the piperazine and boronic acid groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
[3-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17/h2-4,9,16-17H,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSHSQFNJGUKCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCN(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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